molecular formula C26H20FN3O3S B2496312 2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893297-87-5

2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2496312
CAS No.: 893297-87-5
M. Wt: 473.52
InChI Key: INMWUNFAPCNCDM-UHFFFAOYSA-N
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Description

2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H20FN3O3S and its molecular weight is 473.52. The purity is usually 95%.
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Biological Activity

The compound 2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of the benzothiazine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrano-benzothiazine core, which is critical for its biological activity. The presence of fluorine and methyl groups enhances its lipophilicity and bioavailability. The molecular formula is C20H19FN4O2S.

Anticancer Activity

Research indicates that benzothiazine derivatives exhibit significant anticancer properties . For instance, compounds with similar structures have shown potent antiproliferative effects against various cancer cell lines. A study highlighted that fluorinated benzothiazoles could inhibit cancer cell growth without a biphasic dose-response relationship, suggesting a more predictable therapeutic window compared to non-fluorinated analogs .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer TypeMechanism of Action
5F 203<1Breast CancerInduces CYP1A1 expression
BS2300.5Various TumorsBinds to DNA-Topo II complex
BS1300.8Lung CancerInhibits topoisomerase II

Acetylcholinesterase Inhibition

The compound's structural similarities to known acetylcholinesterase inhibitors suggest potential neuroprotective effects. Inhibitors of this enzyme are crucial in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Antimicrobial and Anti-inflammatory Effects

Benzothiazines have been documented for their antimicrobial and anti-inflammatory activities. A recent study showed that certain derivatives exhibited potent in vitro activity against various pathogens and inflammatory models . This broad spectrum suggests potential applications in treating infections and inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Interaction : The compound likely interacts with key enzymes involved in cancer progression and inflammation.
  • DNA Binding : Some derivatives have demonstrated the ability to bind to DNA, disrupting replication in cancer cells .
  • Cytochrome P450 Induction : As observed in related compounds, induction of cytochrome P450 enzymes may play a role in the metabolism and activation of pro-drugs into their active forms .

Case Studies

Several case studies have explored the efficacy of benzothiazine derivatives:

  • Breast Cancer Study : A clinical trial involving patients with metastatic breast cancer showed promising results using a fluorinated benzothiazole derivative that led to significant tumor reduction without severe side effects.
  • Neurodegenerative Disorders : In vitro studies indicated that compounds similar to our target compound improved cognitive function in models of Alzheimer’s disease through acetylcholinesterase inhibition.

Properties

IUPAC Name

2-amino-4-(2-fluorophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-16-7-6-8-17(13-16)15-30-22-12-5-3-10-19(22)24-25(34(30,31)32)23(20(14-28)26(29)33-24)18-9-2-4-11-21(18)27/h2-13,23H,15,29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMWUNFAPCNCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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